molecular formula C23H24N4O2S B4177047 [5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester

[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester

Cat. No.: B4177047
M. Wt: 420.5 g/mol
InChI Key: PRQWGNCZTWYKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety is often synthesized through a series of reactions involving nitration, reduction, and cyclization. The triazole ring is then introduced through a cycloaddition reaction, and the thioacetate group is added via a thiolation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar steps as in laboratory settings, with optimization for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The triazole ring can interact with enzymes, inhibiting their activity. The thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate is unique due to its combination of a carbazole moiety, a triazole ring, and a thioacetate group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-[[5-(2-carbazol-9-ylethyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16(2)14-27-21(24-25-23(27)30-15-22(28)29-3)12-13-26-19-10-6-4-8-17(19)18-9-5-7-11-20(18)26/h4-11H,1,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQWGNCZTWYKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)OC)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester
Reactant of Route 3
Reactant of Route 3
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester
Reactant of Route 6
Reactant of Route 6
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester

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